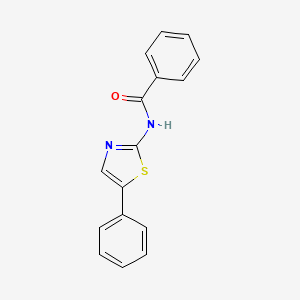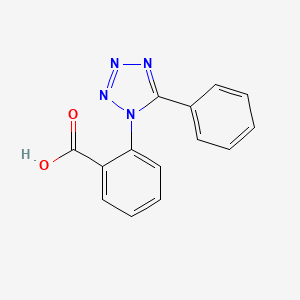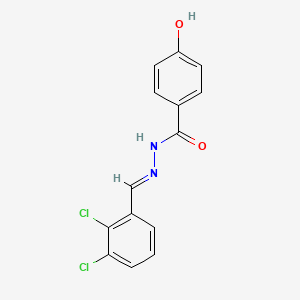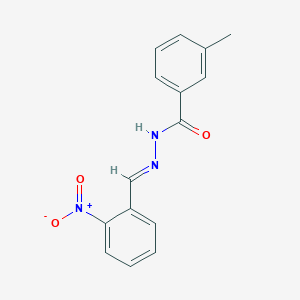
N-(5-phenyl-1,3-thiazol-2-yl)benzamide
Übersicht
Beschreibung
“N-(5-phenyl-1,3-thiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound has been synthesized and investigated for its antibacterial activity .
Synthesis Analysis
The synthesis of “N-(5-phenyl-1,3-thiazol-2-yl)benzamide” involves several steps. The process typically starts with the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(5-phenyl-1,3-thiazol-2-yl)benzamide” is characterized by the presence of a thiazole ring, which is a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a benzamide group, which consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(5-phenyl-1,3-thiazol-2-yl)benzamide” include coupling reactions, substitution reactions, and the formation of amide bonds .Zukünftige Richtungen
The future directions for research on “N-(5-phenyl-1,3-thiazol-2-yl)benzamide” could involve further investigation of its antibacterial activity, particularly against Gram-negative and Gram-positive bacteria . Additionally, more studies could be conducted to fully understand its mechanism of action and to explore its potential applications in medicine.
Eigenschaften
IUPAC Name |
N-(5-phenyl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-11-14(20-16)12-7-3-1-4-8-12/h1-11H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBBTYJXXXDYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(S2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-phenyl-1,3-thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of N-(5-phenyl-1,3-thiazol-2-yl)benzamide?
A1: The molecular formula of N-(5-phenyl-1,3-thiazol-2-yl)benzamide is C16H12N2OS, and its molecular weight is 280.35 g/mol.
Q2: How can N-(5-phenyl-1,3-thiazol-2-yl)benzamide be synthesized?
A2: While the provided research does not detail this specific synthesis, similar compounds are synthesized through reactions involving 2-aminothiazole and various reagents. For example, 2-aminothiazole reacts with α-bromo-4-(difluoromethylthio)acetophenone to yield S- and N-substituted azaheterocycles []. A potential synthetic route for N-(5-phenyl-1,3-thiazol-2-yl)benzamide could involve reacting 2-amino-5-phenylthiazole with benzoyl chloride under appropriate conditions.
Q3: Which spectroscopic techniques can be used to characterize N-(5-phenyl-1,3-thiazol-2-yl)benzamide?
A3: Techniques like Fourier transform infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, 1H-NMR, and 13C-NMR spectroscopy can be employed to confirm the structure of N-(5-phenyl-1,3-thiazol-2-yl)benzamide. These techniques provide information about functional groups, electronic transitions, and the arrangement of hydrogen and carbon atoms within the molecule [, , , ].
Q4: What biological activities have been reported for 2-aminothiazole derivatives?
A4: 2-aminothiazole derivatives have shown promising activity against various targets. For instance, some exhibit anti-HIV activity [, ], while others demonstrate antifungal properties against Phytophthora capsici [, ]. Additionally, certain derivatives have shown potential in treating prion diseases, extending the survival time of infected mice [, ].
Q5: What challenges are associated with developing 2-aminothiazole derivatives as drugs?
A5: One significant challenge is the promiscuity of some 2-aminothiazole derivatives, leading to frequent hits in biophysical binding assays []. This promiscuity can complicate drug discovery efforts as it can indicate non-specific binding. Additionally, optimizing these compounds into lead compounds can be difficult.
Q6: How do modifications to the 2-aminothiazole scaffold affect biological activity?
A6: Research suggests that even slight modifications to the scaffold significantly impact activity. For example, in a study on ruthenium(iii) complexes with thiazole-based ligands, the presence of an amino group (NH2) on the thiazole ring exhibited better modulation of amyloid-β aggregation compared to methyl (CH3) or hydrogen (H) substituents [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2,4-dichlorophenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3840503.png)

![3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one](/img/structure/B3840523.png)

![2-[4-(4-methoxyphenyl)-2-oxo-1-pyrrolidinyl]acetamide](/img/structure/B3840538.png)

![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B3840557.png)
![methyl 2-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B3840564.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-butenamide](/img/structure/B3840570.png)
![N'-[4-(benzyloxy)benzylidene]-3-chlorobenzohydrazide](/img/structure/B3840578.png)


